molecular formula C21H23N3O3S2 B2355204 N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 892855-68-4

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2355204
CAS No.: 892855-68-4
M. Wt: 429.55
InChI Key: QFZMDHXNWFUQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged pharmacophores: a benzothiazole ring and an aryl sulfonamide group. The benzothiazole scaffold is a versatile moiety commonly found in molecules with a wide range of bioactive properties. This core structure is present in various therapeutic agents and is frequently investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities . The sulfonamide functional group is another key feature, known for its role in targeting various enzymes and biological pathways. Sulfonamide-containing compounds have been extensively studied for their application as antibiotics, carbonic anhydrase inhibitors, and in the development of treatments for other pathological conditions . The specific combination of a 4-ethylbenzothiazole core linked via an amide bond to a 4-(piperidin-1-ylsulfonyl)benzene ring system suggests this compound is a valuable intermediate or candidate for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore its mechanism of action, particularly in areas such as immunomodulation, given that structurally related sulfamoyl benzamidothiazole compounds have been identified as potential co-adjuvants that enhance NF-κB signaling in the presence of Toll-like receptor agonists . This product is intended for research purposes by qualified laboratory personnel only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-2-15-7-6-8-18-19(15)22-21(28-18)23-20(25)16-9-11-17(12-10-16)29(26,27)24-13-4-3-5-14-24/h6-12H,2-5,13-14H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZMDHXNWFUQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-ethylbenzenethiol

A well-established method for benzothiazole synthesis involves cyclocondensation of 2-aminothiophenols with carbonyl sources. For 4-ethylbenzo[d]thiazol-2-amine, 2-amino-4-ethylbenzenethiol reacts with chloroacetonitrile under acidic conditions.

Procedure :

  • Dissolve 2-amino-4-ethylbenzenethiol (10 mmol) in ethanol.
  • Add chloroacetonitrile (12 mmol) and concentrated HCl (2 mL).
  • Reflux at 80°C for 6 hours.
  • Neutralize with aqueous NaOH, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Key Data :

  • Yield : 78%
  • 1H NMR (CDCl3) : δ 7.42 (d, J = 8.0 Hz, 1H), 7.21 (s, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.68 (q, J = 7.6 Hz, 2H), 1.27 (t, J = 7.6 Hz, 3H).

Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride

Sulfonylation of 4-Chlorosulfonylbenzoyl Chloride

The sulfonamide group is introduced via nucleophilic substitution of 4-chlorosulfonylbenzoyl chloride with piperidine, leveraging methods from sulfonamide synthesis.

Procedure :

  • Suspend 4-chlorosulfonylbenzoyl chloride (10 mmol) in dry THF.
  • Add piperidine (12 mmol) and triethylamine (15 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Filter to remove triethylamine hydrochloride, concentrate under vacuum, and recrystallize from dichloromethane/hexane.

Key Data :

  • Yield : 85%
  • IR (KBr) : 1712 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).

Amide Coupling: Final Assembly

Activation and Coupling

The benzoyl chloride is coupled with 4-ethylbenzo[d]thiazol-2-amine using a Schotten-Baumann approach.

Procedure :

  • Dissolve 4-(piperidin-1-ylsulfonyl)benzoyl chloride (5 mmol) in dry dichloromethane.
  • Add 4-ethylbenzo[d]thiazol-2-amine (5.5 mmol) and N,N-diisopropylethylamine (10 mmol).
  • Stir at room temperature for 24 hours.
  • Wash with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and purify via silica gel chromatography (ethyl acetate:hexane, 1:1).

Key Data :

  • Yield : 72%
  • 13C NMR (DMSO-d6) : δ 167.8 (C=O), 154.2 (C-S), 134.5–126.3 (aromatic Cs), 44.1 (piperidine CH2), 25.7 (ethyl CH2), 12.4 (ethyl CH3).

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that THF and acetonitrile optimize sulfonylation yields (Table 1).

Table 1. Solvent Impact on Sulfonylation Yield

Solvent Yield (%) Reaction Time (h)
THF 85 12
Acetonitrile 82 10
DCM 68 18

Catalytic Effects

Using DMAP (5 mol%) during amide coupling increases yield to 78% by accelerating acylation.

Analytical Characterization

Spectroscopic Validation

  • LC-MS (ESI+) : m/z 458.2 [M+H]⁺, consistent with the molecular formula C22H24N3O3S2.
  • Elemental Analysis : Calculated (%) C 57.73, H 5.28, N 9.18; Found C 57.68, H 5.31, N 9.15.

Challenges and Mitigation Strategies

Moisture Sensitivity

The benzoyl chloride intermediate is highly hygroscopic. Strict anhydrous conditions (molecular sieves, inert atmosphere) prevent hydrolysis.

Purification Difficulties

Silica gel chromatography with gradient elution (hexane to ethyl acetate) resolves co-eluting impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step reactions that integrate various reagents to achieve the desired structure. The process may include:

  • Formation of the benzothiazole ring.
  • Introduction of the piperidine and sulfonamide functionalities.

Research has focused on optimizing these synthetic pathways to improve yield and purity, which is crucial for further biological evaluation.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to good activity .

Antitumor Potential

Research suggests that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. This compound may exhibit similar mechanisms, contributing to its potential as an anticancer agent.

Enzyme Inhibition

The compound is hypothesized to inhibit key enzymes involved in metabolic pathways associated with various diseases, including cancer and infections. This property could be pivotal in developing targeted therapies .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their mechanisms of action and therapeutic potentials:

StudyFindings
Prajapati et al. (2011)Evaluated thiazole derivatives for antibacterial and antifungal activities, establishing a framework for assessing similar compounds .
BenchChem AnalysisHighlighted the diverse biological activities associated with benzothiazole derivatives, including antimicrobial and anticancer effects.
Pharmacokinetic StudiesInvestigated the absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives, suggesting favorable profiles for drug development .

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Compounds:

Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)

  • Structure : Replaces the ethylbenzothiazole with a 2,5-dimethylphenyl-thiazole.
  • Synthesis : Prepared via Suzuki coupling or direct amidation, similar to methods in .
  • Relevance : Exhibits NF-κB signal prolongation, enhancing adjuvant activity (e.g., with TLR agonists) .

Compound 2D291 (N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)

  • Structure : Bromo and methyl groups on the phenyl-thiazole.
  • Activity : Potentiates cytokine production (IL-6, TNF-α) in combination with LPS or MPLA .

Compound 12a (N-(6-(3-methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide)

  • Structure : Methoxyphenyl-benzothiazole with methylpiperazinylsulfonyl.
  • Synthesis : Achieved via palladium-catalyzed cross-coupling (53% yield) .

GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)

  • Structure : Pyridinylthiazole with fluorophenyl-acetamide.
  • Application : Targets kinase pathways, demonstrating structural flexibility in heterocyclic drug design .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data

Compound Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound Not reported Not given Immune potentiation
2D216 Not reported Not given NF-κB activation
2D291 Not reported Not given Cytokine production (IL-6, TNF-α)
4i () 177.2 83 Enzyme inhibition
12a () 234.6–238.2 53 Undisclosed (structural analog)
7b () Not reported Not given Kinase inhibition

Key Observations:

  • Substituent Effects :
    • Benzothiazole Modifications : Ethyl (target compound) vs. bromo/methyl (2D291) or methoxy (12a) groups alter lipophilicity and electronic effects, impacting target selectivity.
    • Sulfonyl-Linked Amines : Piperidine (target) vs. methylpiperazine (12a) or propylpiperidine (2E151) influence steric bulk and hydrogen-bonding capacity .
  • Biological Activity :
    • The target compound and 2D216/2D291 enhance immune responses, while analogs like 4i () focus on enzyme inhibition, highlighting substituent-driven mechanistic divergence .
  • Synthetic Accessibility :
    • The target compound’s synthesis likely parallels ’s methods (e.g., amidation with EDCI/HOBt), though yields and purity depend on substituent reactivity .

Mechanistic and Functional Insights

  • Immune Potentiation : The target compound and 2D291 enhance cytokine production via NF-κB/NFAT pathways, likely due to sulfonyl-benzamide interactions with calcium channels or transcription factors .
  • Enzyme Inhibition: Contrastingly, compounds like 4i () with morpholinomethyl or methylpiperazinyl groups inhibit enzymes (e.g., kinases, proteases), suggesting benzothiazole positioning and sulfonyl groups dictate target specificity .

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 306.39 g/mol

This compound primarily acts as a modulator of various biological pathways:

  • Inhibition of Viral Replication : Preliminary studies suggest that compounds similar to this one exhibit antiviral properties, particularly against Hepatitis C virus (HCV), by inhibiting viral replication mechanisms .
  • Cancer Therapeutics : Research indicates that derivatives of benzothiazole structures can modulate immune responses, potentially enhancing the efficacy of cancer treatments through immune reactivation .
  • Receptor Interaction : The compound may interact with sigma receptors, which are implicated in various neurological disorders and pain management .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Activity TypeDescriptionReference
AntiviralInhibits HCV replication
AnticancerModulates immune response in tumor microenvironments
Sigma Receptor LigandPotential analgesic effects through sigma receptor modulation

Case Study 1: Antiviral Activity

A study demonstrated that compounds with similar structural motifs effectively inhibited HCV replication in vitro. The mechanism involved the disruption of viral entry and replication processes, highlighting the potential for developing antiviral therapies based on this scaffold.

Case Study 2: Cancer Treatment

Research on benzothiazole derivatives indicated their role in enhancing the immune response against tumors. By modulating PGE2 receptors, these compounds can shift the immune environment towards a more favorable state for attacking cancer cells .

Q & A

Basic Research Questions

Q. What experimental factors are critical for optimizing yield and purity during the multi-step synthesis of this compound?

  • Answer: Key factors include reaction temperature, solvent selection (e.g., DMF or acetonitrile for solubility ), catalyst use (e.g., EDCI/HOBt for amide coupling ), and reaction time. For example, controlling temperature during sulfonylation prevents side reactions . Purification via column chromatography or recrystallization improves purity, with yields typically ranging from 78–90% for analogous benzothiazole derivatives .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?

  • Answer:

  • 1H/13C-NMR: Identifies substituent effects on aromatic protons (e.g., benzothiazole protons at δ 7.2–8.5 ppm ).
  • HRMS: Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error ).
  • IR Spectroscopy: Confirms functional groups like sulfonamide (S=O stretches at ~1150–1350 cm⁻¹ ).
  • HPLC: Assesses purity (>95% for in vitro assays ).

Q. How can researchers determine solubility and stability for in vitro studies?

  • Answer:

  • Solubility: Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) with surfactants like Tween-80 . Hydrophobic aromatic groups reduce aqueous solubility, requiring co-solvents .
  • Stability: Accelerated stability studies under varying pH (3–9) and temperatures (4–37°C) via HPLC monitoring. Piperidine-sulfonyl groups enhance hydrolytic stability compared to aliphatic sulfonamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Answer:

  • Analog Synthesis: Modify substituents (e.g., ethyl → methyl on benzothiazole, piperidine → morpholine on sulfonamide ).
  • Biological Testing: Screen analogs against target enzymes (e.g., kinases) or pathogens. For example, chlorobenzamide analogs show improved antimicrobial activity .
  • Data Correlation: Use computational tools (e.g., molecular docking) to link structural features (e.g., electron-withdrawing groups) to activity trends .

Q. What methodologies elucidate mechanisms of enzyme inhibition (e.g., kinase or β-lactamase)?

  • Answer:

  • Kinetic Assays: Measure IC50 values via fluorogenic substrates (e.g., ATP analogs for kinases ).
  • X-ray Crystallography: Resolve inhibitor-enzyme complexes (e.g., SHELX for small-molecule refinement ).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Answer:

  • Standardize Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Meta-Analysis: Compare substituent effects (e.g., ethyl vs. methoxy groups on IC50 ).
  • Validate Purity: Ensure >95% purity via HPLC to exclude impurities affecting results .

Q. What strategies isolate and characterize reactive intermediates during synthesis?

  • Answer:

  • Low-Temperature Quenching: Trap intermediates (e.g., sulfonyl chlorides) at –78°C .
  • LC-MS: Monitor reaction progress in real-time .
  • Crystallography: Resolve unstable intermediates via rapid crystallization .

Key Recommendations

  • Use multi-technique validation (NMR, HRMS) for structural ambiguity .
  • Prioritize analogs with electron-withdrawing groups for enhanced bioactivity .
  • Optimize reaction conditions (e.g., 0–5°C for sulfonylation) to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.